N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride
Overview
Description
N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride, also known as ABP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. ABP has been found to have various biochemical and physiological effects, making it a promising candidate for research in the fields of neuroscience and cancer biology.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride involves the inhibition of MAO-B activity and induction of apoptosis in cancer cells. MAO-B is an enzyme that breaks down dopamine, a neurotransmitter that is involved in the regulation of movement, mood, and reward. By inhibiting MAO-B activity, this compound may increase dopamine levels in the brain, which could have therapeutic implications for neurodegenerative diseases such as Parkinson's disease. In cancer cells, this compound induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are involved in programmed cell death.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of MAO-B activity, induction of apoptosis in cancer cells, and increased dopamine levels in the brain. In addition, this compound has been found to have antioxidant properties and to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride for lab experiments is its specificity for MAO-B inhibition and induction of apoptosis in cancer cells. This specificity allows researchers to study the effects of this compound on these specific pathways without affecting other pathways in the cell. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride. One direction is the development of this compound derivatives with improved specificity and reduced toxicity. Another direction is the investigation of the effects of this compound on other pathways in the cell, such as the regulation of gene expression. Additionally, the therapeutic potential of this compound for the treatment of neurodegenerative diseases and cancer should be further explored through preclinical and clinical studies.
Scientific Research Applications
N-(2-acetyl-1-benzofuran-3-yl)-2-(1-piperidinyl)acetamide hydrochloride has been found to have potential therapeutic applications in the fields of neuroscience and cancer biology. In neuroscience, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. This inhibition of MAO-B activity may have implications for the treatment of neurodegenerative diseases such as Parkinson's disease. In cancer biology, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
N-(2-acetyl-1-benzofuran-3-yl)-2-piperidin-1-ylacetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c1-12(20)17-16(13-7-3-4-8-14(13)22-17)18-15(21)11-19-9-5-2-6-10-19;/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPMAEGKZWLTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CN3CCCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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